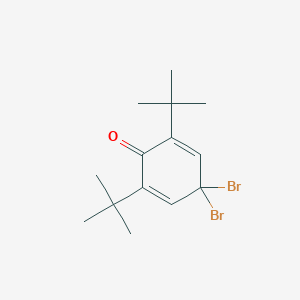

4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone

Description

Properties

IUPAC Name |

4,4-dibromo-2,6-ditert-butylcyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Br2O/c1-12(2,3)9-7-14(15,16)8-10(11(9)17)13(4,5)6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRFKBTXZIRGSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468939 | |

| Record name | 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1144-36-1 | |

| Record name | 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone, a valuable compound in synthetic organic chemistry. This document details the necessary reagents, and optimized reaction protocols, and presents the relevant quantitative data in a clear, tabular format. Furthermore, a signaling pathway diagram generated using the DOT language illustrates the logical flow of the synthesis.

Physicochemical Properties and Spectral Data

A summary of the key physical and spectral data for the starting material, intermediate, and final product is provided below for easy reference and comparison.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | 1H NMR (CDCl3, δ ppm) |

| 2,6-Di-tert-butylphenol | C₁₄H₂₂O | 206.32 | 36-38 | White to off-white solid | 1.44 (s, 18H), 4.95 (s, 1H), 7.08 (d, J=7.6 Hz, 2H), 7.21 (t, J=7.6 Hz, 1H) |

| 4-Bromo-2,6-di-tert-butylphenol | C₁₄H₂₁BrO | 285.22 | 81-82[1] | Light yellow crystals[1] | 1.39 (s, 18H), 5.15 (s, 1H), 7.24 (s, 2H)[1] |

| This compound | C₁₄H₂₀Br₂O | 364.12 | 127-128 | Solid | 1.25 (s, 18H), 7.28 (s, 2H) |

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 2,6-di-tert-butylphenol. The first step involves the selective monobromination at the para position to yield 4-Bromo-2,6-di-tert-butylphenol. The second step is the oxidative bromination of the intermediate to afford the final product.

Step 1: Synthesis of 4-Bromo-2,6-di-tert-butylphenol

This procedure is adapted from a well-established method described in Organic Syntheses.[1]

Materials:

-

2,6-Di-tert-butylphenol (103.2 g, 500 mmol)

-

Bromine (28.2 mL, 550 mmol)

-

Dichloromethane (CH₂Cl₂), dry (220 mL)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution (60 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (400 mL)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethanol

-

Water

Equipment:

-

1-L three-necked round-bottomed flask

-

Gas inlet and outlet

-

Rubber septum

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

1-L separatory funnel

-

Rotary evaporator

Procedure:

-

A dry 1-L three-necked round-bottomed flask, equipped with a gas inlet, rubber septum, pressure-equalizing dropping funnel, magnetic stirrer, and a gas outlet connected to a sodium hydroxide trap, is charged with 2,6-di-tert-butylphenol (103.2 g, 500 mmol).

-

The flask is flushed with an inert gas (e.g., argon), and 200 mL of dry dichloromethane is added.

-

The dropping funnel is charged with a solution of bromine (28.2 mL, 550 mmol) in 20 mL of dry dichloromethane.

-

The reaction flask is cooled to 0°C using an ice-water bath, and the bromine solution is added dropwise over 1 hour with stirring.

-

After the addition is complete, the reaction mixture is stirred at 0°C for an additional 10-20 minutes.

-

To quench the reaction, 60 mL of saturated aqueous sodium sulfite solution is slowly added at 0°C. Stirring is continued at room temperature until the orange color of bromine disappears.

-

The mixture is transferred to a 1-L separatory funnel containing 400 mL of saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted twice with 75-mL portions of dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated using a rotary evaporator.

-

The crude product is recrystallized twice from an ethanol-water mixture to yield 4-Bromo-2,6-di-tert-butylphenol as light yellow crystals (Yield: 109 g, 76%).[1]

Step 2: Synthesis of this compound

This second step involves the further bromination of the intermediate synthesized in Step 1.

Materials:

-

4-Bromo-2,6-di-tert-butylphenol

-

Bromine

-

An appropriate solvent (e.g., acetic acid or dichloromethane)

-

Pyridine or another suitable base

Equipment:

-

Three-necked round-bottomed flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Cooling bath

Procedure:

-

In a three-necked round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-Bromo-2,6-di-tert-butylphenol in a suitable solvent such as acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the cooled solution with constant stirring. The addition of a base like pyridine can be used to neutralize the HBr byproduct.

-

After the addition is complete, allow the reaction to proceed at a low temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent like diethyl ether or dichloromethane.

-

The organic layer is then washed with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with a saturated solution of sodium bicarbonate and then brine.

-

The organic layer is dried over an anhydrous salt such as magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexanes and ethyl acetate, to obtain a pure solid product.

Reaction Pathway and Workflow

The synthesis of this compound proceeds through a sequential bromination of the starting phenol. The workflow is designed to first achieve selective monobromination at the para position, followed by a second bromination at the same position to form the dienone.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone (CAS 1144-36-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone (CAS Number 1144-36-1). While specific biological data for this compound is limited in publicly available literature, this guide extrapolates potential activities based on structurally related compounds, such as brominated phenols and quinone methides. This document is intended to serve as a foundational resource for researchers interested in the further investigation and application of this compound.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its core structure is a cyclohexadienone ring substituted with two bromine atoms at the C4 position and two bulky tert-butyl groups at the C2 and C6 positions. These bulky groups significantly influence the molecule's steric and electronic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1144-36-1 | [1] |

| Molecular Formula | C₁₄H₂₀Br₂O | [2] |

| Molecular Weight | 364.12 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Density | Not reported | |

| Solubility | Soluble in organic solvents | Inferred |

Table 2: Spectroscopic Data (Predicted)

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons and the vinyl protons on the cyclohexadienone ring. |

| ¹³C NMR | Signals for the carbonyl carbon, sp² carbons of the double bonds, sp³ carbons of the tert-butyl groups, and the quaternary C4 carbon. |

| IR Spectroscopy | Characteristic absorption band for the C=O group (around 1650-1680 cm⁻¹) and C=C bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, showing a characteristic isotopic pattern for two bromine atoms. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 2,6-di-tert-butylphenol.

Step 1: Synthesis of 4-Bromo-2,6-di-tert-butylphenol

Experimental Protocol:

This protocol is adapted from a known procedure for the bromination of 2,6-di-tert-butylphenol.[3]

-

Materials: 2,6-di-tert-butylphenol, Bromine, Dichloromethane, Saturated aqueous sodium sulfite, Saturated aqueous sodium bicarbonate, Sodium sulfate, Ethanol, Water.

-

Procedure:

-

In a round-bottom flask, dissolve 2,6-di-tert-butylphenol in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in dichloromethane to the cooled solution over a period of 1 hour with constant stirring.

-

After the addition is complete, continue stirring at 0°C for an additional 20 minutes.

-

Quench the reaction by slowly adding saturated aqueous sodium sulfite solution until the orange color of bromine disappears.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-Bromo-2,6-di-tert-butylphenol.

-

Step 2: Synthesis of this compound

Proposed Experimental Protocol:

This proposed protocol is based on general methods for the oxidative bromination of hindered phenols.

-

Materials: 4-Bromo-2,6-di-tert-butylphenol, Bromine, a suitable solvent (e.g., acetic acid or dichloromethane), a mild base (e.g., sodium acetate).

-

Procedure:

-

Dissolve 4-Bromo-2,6-di-tert-butylphenol in the chosen solvent.

-

Add the mild base to the solution.

-

Slowly add a stoichiometric amount of bromine to the mixture at room temperature while stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent like sodium thiosulfate to remove any excess bromine.

-

Extract the product with an organic solvent, wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

Potential Biological Activities and Signaling Pathways (Theoretical)

Disclaimer: The following discussion is based on the known biological activities of structurally similar compounds. There is currently no specific experimental data available for the biological activity of this compound.

Potential Antimicrobial Activity

Halogenated organic compounds, particularly brominated phenols, have demonstrated a wide range of biological activities, including antimicrobial effects.[4][5] The presence of bromine atoms can enhance the lipophilicity of a molecule, potentially facilitating its transport across microbial cell membranes.

-

Potential Mechanism: The electrophilic nature of the cyclohexadienone ring could allow the molecule to react with nucleophilic residues in essential microbial enzymes or proteins, leading to their inactivation and subsequent cell death.

Potential Anticancer Activity

Some naturally occurring brominated phenols have shown antineoplastic activity.[6] Quinone methides, which share a similar reactive dienone system, are known to be cytotoxic and are being investigated for their anticancer properties.

-

Potential Signaling Pathway Involvement: A possible mechanism of anticancer activity could involve the induction of apoptosis. The compound might act as a stressor, leading to the activation of pro-apoptotic proteins and the mitochondrial apoptotic pathway. This is a hypothetical pathway based on the activities of other cytotoxic agents.

Potential Antioxidant or Pro-oxidant Activity

Phenolic compounds are well-known for their antioxidant properties. However, the introduction of bulky substituents and the modification of the phenol to a dienone can alter this activity. Depending on the cellular environment, such compounds can also exhibit pro-oxidant effects. The antioxidant activity of various bromophenol derivatives has been investigated, showing that they can act as effective radical scavengers.[7]

Future Research Directions

Given the lack of specific biological data, this compound represents an intriguing candidate for further investigation. Future research should focus on:

-

Confirmation of Synthesis and Full Spectroscopic Characterization: A detailed, confirmed synthesis protocol and comprehensive spectroscopic analysis (NMR, IR, MS, and elemental analysis) are necessary to establish a solid foundation for further studies.

-

Screening for Biological Activity: The compound should be screened against a panel of bacterial and fungal strains to assess its antimicrobial potential.

-

Cytotoxicity and Anticancer Evaluation: In vitro cytotoxicity assays using various cancer cell lines would be crucial to determine its potential as an anticancer agent.

-

Mechanism of Action Studies: Should any significant biological activity be observed, further studies to elucidate the underlying mechanism of action and identify the specific cellular targets and signaling pathways involved will be essential.

-

Antioxidant and Pro-oxidant Assays: A thorough evaluation of its antioxidant and pro-oxidant properties would provide a more complete understanding of its chemical reactivity in a biological context.

Conclusion

This compound (CAS 1144-36-1) is a readily synthesizable compound with a chemical structure that suggests the potential for interesting biological activities. While direct experimental evidence is currently lacking, the known properties of related brominated phenols and quinone methides provide a strong rationale for its investigation as a potential antimicrobial or anticancer agent. This technical guide serves as a starting point for researchers to explore the properties and applications of this compound, highlighting the need for comprehensive biological evaluation to unlock its full potential.

References

- 1. This compound | 1144-36-1 [chemicalbook.com]

- 2. This compound | 1144-36-1 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Core Mechanism of Action of 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone

Executive Summary

This document addresses the request for an in-depth technical guide on the mechanism of action of 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone. Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available information regarding the biological or pharmacological mechanism of action for this specific compound. The available data primarily identify it as a chemical reagent for laboratory and synthetic purposes rather than a biologically active agent that has been characterized for therapeutic or toxicological effects. This guide summarizes the available chemical information and provides context by briefly discussing the known mechanisms of structurally related compounds, while emphasizing that these are not directly applicable to the target compound.

Introduction to this compound

This compound is a dienone derivative characterized by the presence of two bromine atoms at the C4 position and two bulky tert-butyl groups at the C2 and C6 positions of a cyclohexadienone ring. Its chemical structure suggests potential utility as a brominating agent or as an intermediate in organic synthesis.

Chemical Properties:

-

CAS Number: 1144-36-1

-

Molecular Formula: C₁₄H₂₀Br₂O

-

Molecular Weight: 364.12 g/mol

-

Synonyms: 2,6-di-tert-butyl-4,4-dibromocyclohexa-2,5-dienone

The primary context in which this compound appears in search results is within catalogs of chemical suppliers, indicating its role as a commercially available laboratory chemical.

Assessment of Biological Activity and Mechanism of Action

Despite targeted searches for biological effects, cytotoxicity, enzyme inhibition, and general pharmacological data, no peer-reviewed studies detailing the mechanism of action for this compound were identified. This lack of data prevents the creation of a detailed guide on its signaling pathways, quantitative biological data, or specific experimental protocols related to its bioactivity. The compound does not appear to have been a subject of significant biological investigation.

Context from Structurally Related Compounds

To provide a broader understanding of how similar chemical scaffolds can interact with biological systems, this section briefly outlines the mechanisms of a few related cyclohexadienone and brominated phenolic compounds. It is critical to note that the activities described below are for different molecules and should not be extrapolated to this compound.

-

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT-quinone methide): This compound is a reactive metabolite of the common antioxidant butylated hydroxytoluene (BHT). Its mechanism of action is linked to toxicity, where it acts as an electrophile that can form adducts with cellular nucleophiles like glutathione and proteins. It is known to interfere with the vitamin K redox cycle, which can lead to a decrease in blood coagulation factors.

-

2,4,4,6-Tetrabromocyclohexa-2,5-dienone: This highly brominated compound is widely used in synthetic organic chemistry as a regioselective brominating agent for various substrates, including aromatic amines and phenols. Its utility is in chemical synthesis, and it is not typically studied for a biological mechanism of action.

-

Brominated Phenols as Enzyme Inhibitors: Certain bromophenol derivatives have been investigated as potential therapeutic agents. For instance, the compound 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol was identified as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity.[1] This demonstrates that the presence of bromine on a phenolic scaffold can be compatible with specific enzyme inhibition, though the structure is significantly different from the requested dienone.

The workflow for identifying a potential enzyme inhibitor like the PTP1B inhibitor mentioned above is visualized in the diagram below.

Caption: Generalized workflow for the discovery of a PTP1B inhibitor.

Conclusion

There is no scientific literature available to support an in-depth technical guide on the mechanism of action of this compound. Its primary documented role is that of a chemical reagent. While related chemical structures, such as other substituted cyclohexadienones or brominated phenols, exhibit defined biological activities ranging from toxicity to specific enzyme inhibition, these mechanisms are distinct and cannot be attributed to the target compound without direct experimental evidence.

Therefore, the creation of structured data tables, detailed experimental protocols, and signaling pathway diagrams as requested is not feasible. Professionals in research and drug development should treat this compound as a chemical of unknown biological activity and handle it with appropriate laboratory precautions. Further investigation would be required to determine if it possesses any pharmacological or toxicological properties.

References

physical and chemical properties of 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone. It includes a summary of its key physical data, detailed experimental protocols for its synthesis, and an exploration of its chemical reactivity and potential applications in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Physical and Chemical Properties

This compound is a solid organic compound. The presence of the two bulky tert-butyl groups sterically hinders the dienone core, influencing its reactivity. The two bromine atoms at the 4-position make it a useful brominating agent and a versatile building block in organic synthesis.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1144-36-1 |

| Molecular Formula | C₁₄H₂₀Br₂O |

| Molecular Weight | 364.12 g/mol |

| Appearance | Solid |

| Melting Point | 127-128 °C |

| Boiling Point | 335.2 ± 42.0 °C at 760 mmHg |

| Solubility | While specific quantitative data is limited, similar brominated organic compounds generally exhibit good solubility in common organic solvents such as dichloromethane, chloroform, and acetone, and low solubility in water. |

Chemical Properties

-

Stability: Stable under recommended storage conditions (sealed in a dry, refrigerated environment at 2-8°C).

-

Reactivity: The compound is a reactive dienone. The carbon-bromine bonds at the sp³-hybridized C4 position are susceptible to nucleophilic attack, making it a potential source of electrophilic bromine or a precursor to other 4-substituted dienones. The conjugated dienone system can also participate in various cycloaddition and rearrangement reactions.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 2,6-di-tert-butylphenol.

Figure 1: Synthesis workflow for this compound.

Step 1: Synthesis of 4-Bromo-2,6-di-tert-butylphenol

A detailed, reliable protocol for the synthesis of the intermediate, 4-Bromo-2,6-di-tert-butylphenol, has been well-documented.[1]

Materials:

-

2,6-di-tert-butylphenol (103.2 g, 500 mmol)

-

Bromine (28.2 mL, 550 mmol)

-

Dichloromethane (DCM), dry (220 mL)

-

Saturated aqueous sodium sulfite solution

-

Saturated aqueous sodium bicarbonate solution

-

Sodium sulfate

-

Ethanol

-

Water

Procedure:

-

A dry, 1-L, three-necked, round-bottomed flask is equipped with a gas inlet, a rubber septum, a pressure-equalizing dropping funnel, a magnetic stirring bar, and a gas outlet connected to a sodium hydroxide trap.

-

The flask is charged with 2,6-di-tert-butylphenol (103.2 g, 500 mmol) and flushed with argon.

-

Dry dichloromethane (200 mL) is added to the flask.

-

The dropping funnel is charged with a solution of bromine (28.2 mL, 550 mmol) in dry dichloromethane (20 mL).

-

The reaction vessel is cooled to 0°C in an ice-water bath, and the bromine solution is added dropwise over 1 hour with stirring.

-

The reaction mixture is stirred at 0°C for an additional 10–20 minutes.

-

Saturated aqueous sodium sulfite solution (60 mL) is added slowly at 0°C to quench the excess bromine. Stirring is continued at room temperature until the orange color of bromine disappears.

-

The mixture is transferred to a 1-L separatory funnel containing 400 mL of saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted twice with 75-mL portions of dichloromethane.

-

The combined organic extracts are dried over sodium sulfate and concentrated using a rotary evaporator.

-

The crude product is recrystallized twice from an ethanol-water mixture to yield 4-bromo-2,6-di-tert-butylphenol as light yellow crystals (109 g, 76% yield).[1]

Step 2: Synthesis of this compound

General Procedure (Hypothetical):

-

4-Bromo-2,6-di-tert-butylphenol is dissolved in a suitable solvent such as dichloromethane or acetic acid.

-

The solution is treated with a brominating agent, such as elemental bromine, in the presence of a base (e.g., sodium acetate or pyridine) to scavenge the generated HBr.

-

The reaction is typically carried out at or below room temperature to control selectivity.

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove the base and any inorganic salts.

-

The organic layer is dried and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield this compound.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in the public domain. The following represents expected spectral characteristics based on the structure and data from similar compounds.

¹H NMR Spectroscopy

-

tert-Butyl Protons: A singlet in the region of δ 1.2-1.4 ppm, integrating to 18H.

-

Vinyl Protons: A singlet in the region of δ 6.5-7.0 ppm, integrating to 2H.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 180-190 ppm.

-

Vinyl Carbons (C=C): Signals in the region of δ 120-150 ppm.

-

C-Br₂ Carbon: A quaternary carbon signal significantly shifted by the two bromine atoms, expected in the region of δ 60-80 ppm.

-

tert-Butyl Quaternary Carbons: A signal around δ 35-40 ppm.

-

tert-Butyl Methyl Carbons: A signal around δ 28-32 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption band in the region of 1650-1680 cm⁻¹, characteristic of a conjugated ketone.

-

C=C Stretch: Absorption bands in the region of 1600-1640 cm⁻¹.

-

C-H Bending (tert-butyl): Characteristic bending vibrations around 1370 and 1390 cm⁻¹.

Mass Spectrometry

-

Molecular Ion (M⁺): The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with peaks at m/z corresponding to [C₁₄H₂₀⁷⁹Br₂O]⁺, [C₁₄H₂₀⁷⁹Br⁸¹BrO]⁺, and [C₁₄H₂₀⁸¹Br₂O]⁺.

-

Fragmentation: Common fragmentation pathways would include the loss of bromine atoms and tert-butyl groups.

Reactivity and Applications

This compound is a valuable reagent in organic synthesis, primarily utilized for its ability to act as a source of electrophilic bromine.

Brominating Agent

This compound can be used as a regioselective brominating agent for a variety of substrates, including phenols and anilines. The reaction proceeds via the transfer of a bromine atom to the nucleophilic substrate.

Figure 2: General scheme for the use as a brominating agent.

Precursor for Further Functionalization

The bromine atoms at the 4-position can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at this position. This makes it a versatile intermediate for the synthesis of more complex molecules.

Safety and Handling

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fumes/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/eye protection/face protection.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store locked up.

It is crucial to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE). For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-Depth Technical Guide to the Stability and Storage of 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone. Given the reactive nature of this and similar brominated cyclohexadienones, a thorough understanding of its stability profile is critical for its effective use in research and development, particularly in the synthesis of pharmaceutical compounds. This document outlines the known stability information, recommended handling and storage protocols, and provides detailed, albeit generalized, experimental methodologies for its stability assessment.

Core Concepts: Understanding the Reactivity of this compound

This compound is a reactive intermediate, and its stability is influenced by several factors, including temperature, light, and the presence of moisture and reactive chemicals. The presence of two bromine atoms on a quaternary carbon and a conjugated dienone system contributes to its reactivity.

Recommended Storage and Handling

To maintain the integrity and purity of this compound, the following storage and handling conditions are recommended:

| Parameter | Recommendation |

| Temperature | 2-8°C |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a dry environment. |

| Light | Protect from light. |

| Transportation | Cold-chain transportation is advised. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. |

Stability Profile

Thermal Stability

The compound is expected to be thermally labile. Elevated temperatures can likely lead to decomposition, potentially through the homolytic cleavage of the carbon-bromine bonds to form radical intermediates.

Photochemical Stability

Exposure to light, particularly UV radiation, may induce photochemical degradation. Brominated organic compounds are known to undergo photolysis, which can involve the cleavage of C-Br bonds.

Hydrolytic Stability

The presence of the dibrominated carbon atom adjacent to a carbonyl group suggests susceptibility to hydrolysis, especially in the presence of strong acids or bases. Studies on similar compounds, such as 4-bromo-4-(1-hydroxypropyl)-2,6-di-t-butylcyclohexa-2,5-dienone, have shown that they undergo hydrolysis in the presence of acid.[1]

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis and stability assessment of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2,6-di-tert-butylphenol.

Step 1: Synthesis of 4-Bromo-2,6-di-tert-butylphenol

A detailed and validated protocol for the synthesis of the precursor, 4-Bromo-2,6-di-tert-butylphenol, is available in the literature.[2] This procedure involves the bromination of 2,6-di-tert-butylphenol.

Step 2: Synthesis of this compound from 4-Bromo-2,6-di-tert-butylphenol

Stability Assessment Protocol

A comprehensive stability study should be conducted to establish the shelf-life and optimal storage conditions for this compound. This protocol should assess the impact of temperature, humidity, and light on the compound's purity and degradation.

1. Stress Testing (Forced Degradation):

-

Acid and Base Hydrolysis: Treat solutions of the compound in a suitable organic solvent (e.g., acetonitrile) with various concentrations of HCl and NaOH at room temperature and elevated temperatures (e.g., 60°C).

-

Oxidative Degradation: Treat a solution of the compound with hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound and its solution to elevated temperatures (e.g., 40°C, 60°C, 80°C) and monitor for degradation over time.

-

Photostability: Expose the solid compound and its solution to controlled UV and visible light conditions.

2. Long-Term Stability Study:

-

Store samples of the compound under the recommended storage conditions (2-8°C, protected from light and moisture) and at accelerated conditions (e.g., 25°C/60% RH) for an extended period (e.g., up to 24 months).

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) for analysis.

3. Analytical Methodology:

-

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate the parent compound from any potential degradation products.

-

The purity of the compound and the concentration of any degradation products should be quantified at each time point.

Visualizations

The following diagrams illustrate key relationships and workflows related to the stability and handling of this compound.

Caption: Relationship between storage conditions and compound stability.

Caption: Generalized workflow for stability testing.

References

An In-depth Technical Guide on the Solubility of 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility of 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone in common organic solvents, based on its chemical structure. Due to a lack of specific quantitative data in publicly available literature, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its empirical determination.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2] this compound possesses a molecular structure characterized by bulky, nonpolar di-tert-butyl groups and two bromine atoms, which contribute to its overall low polarity. The ketone functional group introduces a degree of polarity; however, the large hydrophobic scaffold is expected to dominate its solubility behavior.

Based on these structural features, the predicted qualitative solubility in a range of common organic solvents is summarized in the table below. It is anticipated that the compound will exhibit higher solubility in nonpolar and weakly polar aprotic solvents, and lower solubility in highly polar and protic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | As a nonpolar hydrocarbon, hexane is expected to effectively solvate the nonpolar regions of the target molecule.[1] |

| Toluene | Nonpolar (Aromatic) | High | The aromatic ring of toluene can engage in favorable van der Waals interactions with the cyclohexadienone ring system. |

| Diethyl Ether | Weakly Polar Aprotic | Moderate to High | The ether's slight polarity may interact with the carbonyl group, while its alkyl chains can solvate the nonpolar parts of the molecule.[1] |

| Dichloromethane (DCM) | Polar Aprotic | Moderate | DCM's polarity may offer a balance for solvating both the polar and nonpolar aspects of the compound.[1] |

| Chloroform | Polar Aprotic | Moderate | Similar to DCM, chloroform is a good solvent for many organic compounds of intermediate polarity. |

| Acetone | Polar Aprotic | Low to Moderate | The higher polarity of acetone may lead to less favorable interactions with the large nonpolar regions of the solute. |

| Ethyl Acetate | Polar Aprotic | Low to Moderate | While capable of dissolving a range of organic compounds, its polarity might be too high for optimal solubility of this specific molecule. |

| Ethanol | Polar Protic | Low | The hydrogen-bonding network of ethanol is not ideal for solvating the largely nonpolar solute. |

| Methanol | Polar Protic | Low | Similar to ethanol, the high polarity and hydrogen bonding of methanol are expected to result in poor solubility.[1] |

| Water | Polar Protic | Insoluble | The significant difference in polarity and the inability of the compound to effectively participate in hydrogen bonding will lead to insolubility. |

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, a systematic experimental approach is required. The following protocols outline a standard procedure for qualitative and quantitative solubility assessment.

2.1. Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (as listed in Table 1)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

2.2. Quantitative Solubility Determination (Shake-Flask Method)

This method determines the saturation concentration of the compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Chosen solvent(s)

-

Scintillation vials or flasks with airtight caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a flask. The presence of undissolved solid is crucial.

-

Seal the flask and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure saturation is reached.

-

After equilibration, allow the mixture to stand undisturbed for several hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of a suitable solvent.

-

Analyze the concentration of the diluted solution using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The logical progression for determining the solubility of a novel compound can be visualized as a workflow. The following diagram, generated using the DOT language, illustrates this process.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone

Disclaimer: This document provides a theoretical and comparative analysis of the molecular structure and conformation of 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone. Despite extensive searches of chemical and crystallographic databases, no specific experimental data for this compound, including crystallographic information (CIF files), detailed bond lengths and angles, or comprehensive spectroscopic data (NMR, IR), could be located in the public domain. The information presented herein is based on established principles of organic chemistry, computational chemistry predictions, and data from structurally analogous compounds.

Introduction

This compound is a dienone derivative of significant interest in synthetic organic chemistry, potentially serving as a versatile intermediate and building block. The presence of bulky tert-butyl groups and geminal bromine atoms at the C4 position introduces considerable steric strain and electronic effects, which are expected to dictate its molecular geometry and reactivity. This guide provides a detailed theoretical exploration of its molecular structure and conformational preferences.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is characterized by a six-membered dienone ring. The C4 carbon is sp³-hybridized and bonded to two bromine atoms, while the remaining ring carbons involved in double bonds (C2, C3, C5, C6) are sp²-hybridized. The carbonyl carbon (C1) is also sp²-hybridized.

Due to the sp³-hybridized C4, the cyclohexadienone ring cannot adopt a planar conformation. It is predicted to exist in a non-planar conformation, most likely a boat or a twist-boat conformation. This deviation from planarity is necessary to accommodate the tetrahedral geometry of the C4 carbon. The bulky tert-butyl groups at C2 and C6, along with the two bromine atoms at C4, will significantly influence the specific conformational preference by minimizing steric hindrance. The large A-value of the tert-butyl group suggests it will exert a strong influence on the overall geometry.

Estimated Molecular Geometry

In the absence of experimental crystallographic data, the following tables provide estimated bond lengths and angles for this compound. These values are derived from standard bond lengths and angles in organic molecules and data from structurally similar compounds.

Table 1: Estimated Bond Lengths

| Bond | Estimated Length (Å) |

| C1=O | 1.22 |

| C1-C2 | 1.48 |

| C2=C3 | 1.34 |

| C3-C4 | 1.51 |

| C4-C5 | 1.51 |

| C5=C6 | 1.34 |

| C1-C6 | 1.48 |

| C4-Br | 1.94 |

| C2-C(t-Bu) | 1.54 |

| C6-C(t-Bu) | 1.54 |

Table 2: Estimated Bond Angles

| Angle | Estimated Angle (°) |

| O=C1-C2 | 121 |

| O=C1-C6 | 121 |

| C2-C1-C6 | 118 |

| C1-C2=C3 | 122 |

| C2=C3-C4 | 123 |

| C3-C4-C5 | 109.5 |

| Br-C4-Br | 109.5 |

| C(t-Bu)-C2=C3 | 124 |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on established empirical rules and data from analogous compounds.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Vinyl H (C3, C5) | 6.5 - 7.0 | Singlet |

| t-Butyl H | 1.2 - 1.4 | Singlet |

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C1) | 180 - 185 |

| C=C (C2, C6) | 145 - 155 |

| C=C (C3, C5) | 130 - 140 |

| CBr₂ (C4) | 60 - 70 |

| C(CH₃)₃ | 35 - 40 |

| C(CH₃)₃ | 28 - 32 |

Table 5: Predicted Infrared (IR) Absorption Frequencies

| Functional Group | Predicted Frequency (cm⁻¹) |

| C=O (Ketone) | 1660 - 1680 |

| C=C (Alkene) | 1620 - 1650 |

| C-H (sp²) | 3010 - 3100 |

| C-H (sp³) | 2850 - 3000 |

| C-Br | 500 - 600 |

Proposed Synthetic Approach

A plausible synthetic route to this compound involves the bromination of 2,6-di-tert-butylphenol.

General Experimental Protocol:

-

Dissolution: Dissolve 2,6-di-tert-butylphenol in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Bromination: Add a solution of elemental bromine (Br₂) dropwise to the phenol solution at a controlled temperature, typically with cooling in an ice bath. The reaction should be carried out in the dark to prevent radical side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a reducing agent like sodium thiosulfate solution to remove excess bromine. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.

Note: This is a generalized protocol and would require optimization for the specific synthesis of the title compound.

Molecular Structure Visualization

The following diagram, generated using the DOT language, illustrates the predicted molecular structure of this compound.

Caption: Predicted molecular structure of this compound.

Logical Workflow for Structural Elucidation

The following diagram illustrates a logical workflow that would be employed for the complete structural and conformational analysis of this compound, should a sample become available.

Caption: Experimental workflow for the structural and conformational analysis.

Spectroscopic Profile of 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone. Due to the limited availability of published experimental spectra in public databases, this document focuses on predicted spectroscopic characteristics based on the molecule's structure, alongside standardized experimental protocols for acquiring such data. This guide is intended to assist researchers in the identification and characterization of this compound.

Chemical Structure and Overview

Chemical Name: this compound CAS Number: 1144-36-1 Molecular Formula: C₁₄H₂₀Br₂O Molecular Weight: 364.12 g/mol

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | Singlet | 2H | Vinylic Protons (-CH=) |

| ~ 1.3 | Singlet | 18H | tert-Butyl Protons (-C(CH₃)₃) |

Note: The exact chemical shift of the vinylic protons can be influenced by the solvent used.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 180 - 185 | Carbonyl Carbon (C=O) |

| ~ 145 - 150 | Vinylic Carbons (=C-C(CH₃)₃) |

| ~ 125 - 130 | Vinylic Carbons (=CH-) |

| ~ 60 - 65 | Quaternary Carbon (C-Br₂) |

| ~ 35 - 40 | Quaternary Carbon of tert-Butyl (-C (CH₃)₃) |

| ~ 29 - 32 | Methyl Carbons of tert-Butyl (-C(CH₃ )₃) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 1680 - 1700 | C=O (Ketone) stretch |

| ~ 1630 - 1650 | C=C (Alkenyl) stretch |

| ~ 2850 - 3000 | C-H (Alkyl) stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| ~ 362, 364, 366 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peak with characteristic isotopic pattern for two bromine atoms) |

| ~ 283, 285 | [M - Br]⁺ |

| ~ 204 | [M - 2Br]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: The proton NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is acquired on the same instrument, typically operating at 75 MHz for a 300 MHz spectrometer. Proton decoupling is used to simplify the spectrum. A longer relaxation delay (5-10 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, the sample is dissolved in a volatile solvent.

-

Ionization: Electron Ionization (EI) is a common method for this type of compound. The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Theoretical Underpinnings and Synthetic Pathways of 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone, a quinonoid compound of interest in synthetic organic chemistry. This document details its synthesis, predicted spectroscopic and structural characteristics, and discusses its potential reactivity based on theoretical considerations and the known chemistry of related compounds. While experimental data for this specific molecule is limited in the current literature, this guide consolidates available information on analogous structures to provide a robust predictive framework for researchers. Detailed experimental protocols for precursor synthesis are provided, alongside a proposed methodology for the final product. Furthermore, this guide employs data visualization through Graphviz to illustrate key synthetic and theoretical workflows.

Introduction

Cyclohexa-2,5-dienones, particularly those with bulky substituents and halogen atoms, are valuable intermediates in organic synthesis. Their unique electronic and steric properties make them versatile synthons for the construction of complex molecular architectures. This compound is a member of this class of compounds, featuring two bulky tert-butyl groups that sterically shield the dienone core and two geminal bromine atoms at the C4 position, which are expected to significantly influence its reactivity. This guide aims to provide a thorough theoretical and practical examination of this compound to facilitate its use in research and development.

Synthesis

The synthesis of this compound can be logically approached in a two-step sequence starting from the commercially available 2,6-di-tert-butylphenol. The first step involves the regioselective bromination at the para-position to yield 4-bromo-2,6-di-tert-butylphenol. The second, and more challenging step, is the oxidative bromination of the resulting phenol to the target dienone.

Synthesis of 4-Bromo-2,6-di-tert-butylphenol

A detailed and reliable experimental protocol for the synthesis of the precursor, 4-bromo-2,6-di-tert-butylphenol, is well-documented.

Experimental Protocol:

-

Materials: 2,6-di-tert-butylphenol, bromine, dichloromethane, saturated aqueous sodium sulfite, saturated aqueous sodium bicarbonate, sodium sulfate, ethanol, water.

-

Procedure:

-

A solution of 2,6-di-tert-butylphenol (1.0 eq) in dichloromethane is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and cooled to 0 °C in an ice bath.

-

A solution of bromine (1.1 eq) in dichloromethane is added dropwise to the stirred solution of the phenol over a period of 1 hour.

-

The reaction mixture is stirred at 0 °C for an additional 20 minutes.

-

Saturated aqueous sodium sulfite is slowly added to quench the excess bromine, and the mixture is stirred until the bromine color disappears.

-

The mixture is then poured into a separatory funnel containing saturated aqueous sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from an ethanol-water mixture to afford 4-bromo-2,6-di-tert-butylphenol as a crystalline solid.

-

Proposed Synthesis of this compound

Proposed Experimental Protocol:

-

Materials: 4-bromo-2,6-di-tert-butylphenol, bromine, a suitable solvent (e.g., acetic acid, dichloromethane), a mild base (e.g., sodium acetate).

-

Proposed Procedure:

-

4-bromo-2,6-di-tert-butylphenol (1.0 eq) is dissolved in a suitable solvent such as acetic acid.

-

A solution of bromine (at least 1.0 eq) in the same solvent is added dropwise at room temperature. The reaction may require gentle heating to proceed.

-

A mild base like sodium acetate can be added to neutralize the HBr formed during the reaction.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into water and extracted with an organic solvent like dichloromethane or diethyl ether.

-

The organic layer is washed with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound.

-

Logical Workflow for Synthesis:

Methodological & Application

Application Notes and Protocols for 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone is a reagent in organic synthesis, primarily utilized as a source of electrophilic bromine. Its sterically hindered structure, owing to the two tert-butyl groups, offers unique selectivity in bromination reactions. These application notes provide an overview of its use, detailed experimental protocols, and data presented for easy reference. While direct literature on this specific reagent is limited, its reactivity can be inferred from its close structural analog, 2,4,4,6-tetrabromo-2,5-cyclohexadienone, which is a well-documented regioselective monobrominating agent for a variety of aromatic compounds.[1] The protocols and data presented herein are largely based on the established applications of this analog and are expected to be comparable for this compound.

Key Applications

The primary application of this compound is as a mild and selective monobrominating agent. The bulky tert-butyl groups are anticipated to direct the bromination to less sterically hindered positions, offering a degree of regioselectivity.

Regioselective Monobromination of Phenols

This reagent is expected to be an effective agent for the para-selective monobromination of phenols. The reaction likely proceeds via an electrophilic aromatic substitution mechanism. The bulky nature of the reagent can prevent di- or polybromination, which is often a challenge with other brominating agents.

General Reaction Scheme:

Caption: General workflow for the bromination of phenols.

Monobromination of Aromatic Amines

Similar to phenols, aromatic amines are expected to undergo regioselective monobromination, typically at the para-position, upon treatment with this reagent. The reaction offers a mild alternative to using elemental bromine.[1]

Bromination of Heterocycles

The reagent can potentially be used for the direct monobromination of electron-rich heterocyclic compounds such as indoles and imidazoles.[1] The selectivity would be influenced by the steric environment of the heterocyclic ring.

Quantitative Data Summary

The following table summarizes representative yields for the monobromination of various substrates using the analogous 2,4,4,6-tetrabromo-2,5-cyclohexadienone. These values provide an estimate of the expected efficiency for similar reactions with this compound.

| Substrate | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Aniline | 4-Bromoaniline | Dichloromethane | Room Temp. | 2 | 95 | [1] |

| N-Methylaniline | 4-Bromo-N-methylaniline | Dichloromethane | Room Temp. | 2 | 92 | [1] |

| N,N-Dimethylaniline | 4-Bromo-N,N-dimethylaniline | Dichloromethane | Room Temp. | 1.5 | 98 | [1] |

| Phenol | 4-Bromophenol | Carbon Tetrachloride | Room Temp. | 3 | 90 | [1] |

| o-Cresol | 4-Bromo-2-methylphenol | Carbon Tetrachloride | Room Temp. | 3 | 85 | [1] |

| m-Cresol | 4-Bromo-3-methylphenol | Carbon Tetrachloride | Room Temp. | 3 | 88 | [1] |

| Imidazole | 4-Bromoimidazole | Dichloromethane | Room Temp. | 4 | 75 | [1] |

| N-Methylindole | 3-Bromo-N-methylindole | Dichloromethane | Room Temp. | 2 | 80 | [1] |

Experimental Protocols

The following are detailed experimental protocols for key applications, adapted from procedures for the analogous 2,4,4,6-tetrabromo-2,5-cyclohexadienone.[1] Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for the Monobromination of Aromatic Amines

Materials:

-

Aromatic amine (1.0 eq)

-

This compound (1.05 eq)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a solution of the aromatic amine (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add this compound (1.05 mmol) in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 1.5-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure monobrominated aromatic amine.

Experimental Workflow:

Caption: Workflow for the bromination of aromatic amines.

Protocol 2: General Procedure for the Monobromination of Phenols

Materials:

-

Phenol derivative (1.0 eq)

-

This compound (1.05 eq)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve the phenol derivative (1.0 mmol) in carbon tetrachloride or dichloromethane (10 mL).

-

Add this compound (1.05 mmol) to the solution at room temperature.

-

Stir the mixture at room temperature for the time indicated by TLC analysis (typically 3-5 hours).

-

After the reaction is complete, wash the mixture with a saturated aqueous solution of sodium thiosulfate (10 mL) to remove any unreacted bromine species.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 10 mL).

-

Combine the organic extracts, wash with water (15 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization to yield the pure monobrominated phenol.

Logical Relationship of Reagents and Products:

Caption: Relationship between reactants and products.

Safety Precautions

-

This compound should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Refer to the Safety Data Sheet (SDS) for complete safety information before use.

Conclusion

This compound is a promising reagent for the mild and selective monobromination of phenols, aromatic amines, and potentially other electron-rich aromatic and heterocyclic systems. The presence of bulky tert-butyl groups is expected to confer high regioselectivity, making it a valuable tool in synthetic organic chemistry, particularly in the synthesis of complex molecules for drug discovery and materials science. The provided protocols, based on a close structural analog, offer a solid starting point for the exploration of its synthetic utility.

References

Application Notes: 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone as a Brominating Agent for Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone is a potential electrophilic brominating agent for phenols. Its sterically hindered structure and the presence of two bromine atoms at the 4-position suggest the possibility of selective bromination reactions. This document aims to provide an overview of its potential application, based on the reactivity of structurally related compounds, and to outline a general experimental protocol. However, it is crucial to note that detailed experimental studies, including comprehensive reaction conditions, substrate scope, and quantitative yield data for the use of this specific reagent in phenol bromination, are not extensively reported in readily accessible scientific literature. The information presented herein is therefore based on analogous chemical transformations and should be adapted and optimized for specific research needs.

Principle of Reaction

The bromination of phenols is a classic electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strong activating group, directing electrophiles to the ortho and para positions. This compound can be considered a source of electrophilic bromine ("Br+"). The reaction likely proceeds through the attack of the electron-rich phenol ring on one of the bromine atoms of the dienone. The bulky tert-butyl groups on the brominating agent may influence the regioselectivity of the bromination, potentially favoring the less sterically hindered para-position of the phenol.

A related compound, 2,4,4,6-tetrabromocyclohexa-2,5-dienone, has been studied for the bromination of phenol, where the solvent was found to significantly influence the ortho to para product ratio. This suggests that the choice of solvent will be a critical parameter in reactions involving this compound as well.

General Reaction Scheme

The proposed reaction of a phenol with this compound is depicted below. The reaction is expected to yield a mixture of ortho- and para-brominated phenols, with the potential for di- and tri-brominated products depending on the stoichiometry and reactivity of the phenol substrate. The other product of the reaction is 2,6-di-tert-butylphenol.

Caption: General reaction of a phenol with the brominating agent.

Experimental Protocol (General Guidance)

The following is a generalized protocol that should be optimized for specific phenol substrates and desired outcomes.

Materials:

-

Phenol substrate

-

This compound

-

Anhydrous solvent (e.g., dichloromethane, chloroform, acetonitrile, or a non-polar solvent like carbon tetrachloride)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating/cooling system

-

Work-up reagents (e.g., aqueous sodium thiosulfate solution, saturated sodium bicarbonate solution, brine)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the phenol substrate in the chosen anhydrous solvent.

-

Reagent Addition: To the stirred solution, add this compound portion-wise or as a solution in the same solvent. The stoichiometry will need to be determined empirically, starting with a 1:1 molar ratio for mono-bromination.

-

Reaction Monitoring: The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the consumption of the starting material and the formation of products.

-

Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted brominating agent. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired brominated phenol isomers.

Data Presentation

Due to the lack of specific literature data for this reagent, a quantitative data table cannot be provided. Researchers employing this reagent should systematically vary parameters such as solvent, temperature, reaction time, and stoichiometry to build a data set for their specific substrate. Key data points to collect would include:

| Phenol Substrate | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Phenol:Reagent) | Yield of o-isomer (%) | Yield of p-isomer (%) | Yield of Di/Tri-bromo products (%) |

| Example | Dichloromethane | 25 | 4 | 1:1.1 | Data | Data | Data |

Experimental Workflow

The following diagram illustrates the general workflow for the bromination of a phenol using this compound.

Caption: General experimental workflow for phenol bromination.

Safety Precautions

-

This compound should be handled with care. Although specific toxicity data is limited, it is a brominated organic compound and should be treated as potentially hazardous.

-

The reaction should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Consult the Safety Data Sheet (SDS) for all chemicals used in the procedure.

Conclusion

While this compound presents a potentially interesting reagent for the bromination of phenols, a clear lack of published application data necessitates a careful and systematic approach to its use. The provided general protocol and workflow offer a starting point for researchers to explore its efficacy and selectivity. Further investigation is required to establish its utility in comparison to more common brominating agents.

Application Notes and Protocols for the Reaction of 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone with Electron-Rich Arenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a hypothetical experimental protocol for the reaction of 4,4-dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone with electron-rich arenes. Due to a lack of specific examples in the current scientific literature for this exact reaction, the provided protocol is based on established principles of oxidative coupling reactions involving similar reagents. These notes are intended to serve as a foundational guide for researchers exploring the synthesis of sterically hindered diaryl ethers and other coupled aromatic systems.

Introduction

The reaction between this compound and electron-rich arenes, such as phenols and anilines, presents a potential pathway for the formation of novel, sterically encumbered molecules. Such compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic and conformational properties. The bulky tert-butyl groups can impart metabolic stability in drug candidates and influence the photophysical properties of organic materials. This reaction is anticipated to proceed via an oxidative coupling mechanism, where the dienone acts as an oxidant and an electrophile.

Potential Applications

-

Drug Discovery: The synthesis of novel diaryl ethers and related structures with significant steric hindrance can lead to the development of drug candidates with improved metabolic stability and pharmacokinetic profiles.

-

Materials Science: The creation of highly substituted aromatic compounds can be applied to the design of new organic light-emitting diodes (OLEDs), molecular sensors, and other advanced materials where molecular packing and electronic properties are critical.

-

Fine Chemical Synthesis: This reaction could serve as a valuable tool for the construction of complex molecular architectures from readily available starting materials.

Proposed Reaction Mechanism

The reaction is hypothesized to proceed through an initial attack of the electron-rich arene on the dibrominated carbon of the dienone. This is followed by the elimination of a bromide ion and subsequent tautomerization to yield the coupled product. The exact mechanism may vary depending on the nature of the arene and the reaction conditions.

Caption: Proposed mechanism for diaryl ether formation.

Hypothetical Experimental Protocol

Disclaimer: The following protocol is a proposed methodology and has not been validated experimentally. It should be performed with caution in a well-ventilated fume hood, and all safety precautions should be strictly followed.

Objective: To synthesize a diaryl ether via the reaction of this compound with an electron-rich phenol.

Materials:

-

This compound

-

Electron-rich arene (e.g., 2,6-dimethylphenol, N,N-dimethylaniline)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, 100 mL round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 364.12 mg).

-

Solvent Addition: Add 20 mL of anhydrous dichloromethane to the flask and stir the mixture until the dienone is fully dissolved.

-

Arene Addition: In a separate vial, dissolve the electron-rich arene (1.2 mmol) in 10 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred solution of the dienone at room temperature over 15 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Reaction Completion: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 20 mL portions of dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General experimental workflow.

Data Presentation: Hypothetical Reaction Outcomes

The following table outlines potential substrates and their expected products, along with hypothetical yields for this reaction. Researchers should use this as a template to record their experimental results.

| Entry | Electron-Rich Arene | Expected Product | Hypothetical Yield (%) |

| 1 | 2,6-Dimethylphenol | 2,6-Di-tert-butyl-4-(2,6-dimethylphenoxy)phenol | 60-75 |

| 2 | N,N-Dimethylaniline | 4-((4-(Dimethylamino)phenyl)amino)-2,6-di-tert-butylphenol | 50-65 |